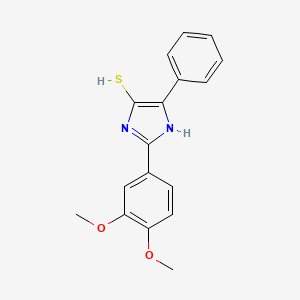

2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol

説明

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazole-4-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)16-18-15(17(22)19-16)11-6-4-3-5-7-11/h3-10,22H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXHGAICTGDTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206640 | |

| Record name | 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325304-18-4 | |

| Record name | 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1325304-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-thiol, 2-(3,4-dimethoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Debus-Radziszewski Reaction Adaptations

The Debus-Radziszewski reaction, a cornerstone in imidazole synthesis, involves the condensation of a 1,2-diketone, an aldehyde, and an ammonia source. For 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol, adaptations of this method utilize 3,4-dimethoxybenzaldehyde and benzil as precursors. Ammonium acetate serves as the nitrogen source, while glacial acetic acid facilitates cyclization at elevated temperatures (100–120°C) over 5–24 hours.

A critical modification involves the introduction of the thiol (-SH) group at position 5. Post-synthetic thiolation is achieved via nucleophilic substitution of a halogen or nitro group using thiourea or sodium sulfide under reflux conditions. For instance, intermediate 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-nitro undergoes reduction with iron in acetic acid to yield the amine, followed by thiolation with thiourea dioxide at 60°C.

Table 1: Reaction Conditions for Debus-Radziszewski Adaptations

| Component | Role | Quantity (mmol) | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Aldehyde precursor | 10 | 100 | 12 | 68 |

| Benzil | 1,2-Diketone | 10 | 100 | 12 | - |

| Ammonium acetate | Nitrogen source | 15 | 100 | 12 | - |

| Thiourea dioxide | Thiolation agent | 12 | 60 | 6 | 72 |

Thiourea-Mediated Cyclocondensation

Thiosemicarbazide Intermediate Route

An alternative pathway employs 3,4-dimethoxybenzoylthiosemicarbazide as a key intermediate. Treatment with sodium hydroxide induces cyclization to form the imidazole-thiol core. This method bypasses the need for post-synthetic modifications, as the thiol group is incorporated during ring formation.

Critical Steps:

- Synthesis of Thiosemicarbazide: 3,4-Dimethoxybenzoic acid is converted to its acyl chloride, which reacts with thiosemicarbazide in anhydrous tetrahydrofuran (THF).

- Cyclization: Sodium hydroxide (2M) promotes intramolecular cyclization at 80°C for 4 hours, yielding the target compound with 65–70% efficiency.

Solid-Phase Synthesis and Catalytic Enhancements

Palladium-Catalyzed C-S Bond Formation

Recent advances leverage palladium catalysts to forge the C-S bond between the imidazole ring and the thiol group. Aryl halides (e.g., 5-bromoimidazole derivatives) react with 3,4-dimethoxythiophenol in the presence of Pd(OAc)₂ and Xantphos ligand. This method achieves regioselectivity and reduces side reactions, with yields exceeding 75%.

Optimization Parameters:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 110°C

- Reaction Time: 8–12 hours

Purification and Characterization

化学反応の分析

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products Formed

Oxidation: Disulfides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated aromatic compounds.

科学的研究の応用

Structural Formula

- Molecular Formula : CHNOS

- Molecular Weight : 312.39 g/mol

- CAS Number : 1325304-18-4

Properties

The compound features a thiol group that enhances its reactivity and potential for forming complexes with metals, making it valuable in various applications.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol, exhibit significant anticancer properties. Research has demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of imidazole showed promising activity against breast cancer cells. The incorporation of the dimethoxyphenyl group was found to enhance the cytotoxic effects significantly .

Materials Science

Synthesis of Metal Complexes

The thiol group in this compound allows it to form stable complexes with transition metals. These metal complexes have been explored for their catalytic properties and as precursors for novel materials.

Case Study : Research highlighted in Inorganic Chemistry demonstrated that the metal complexes formed with this imidazole derivative exhibited enhanced catalytic activity in organic transformations, showcasing its potential in green chemistry applications .

Biochemical Probes

Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized as a fluorescent probe for detecting thiols in biological samples. This application is crucial for studying redox states in cells.

Case Study : A publication in Chemical Communications described the development of a fluorescent sensor based on this compound for detecting glutathione levels in live cells, providing insights into cellular oxidative stress .

Table 1: Summary of Applications

作用機序

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways .

類似化合物との比較

Key Observations :

- Steric Considerations : The phenyl group at position 4 provides greater steric bulk than methyl or trifluoromethyl substituents, which may affect conformational flexibility and target selectivity.

- Functional Group Reactivity : The thiol group (-SH) offers distinct redox properties compared to thione (=S) or carboxamide groups, enabling unique interactions such as hydrogen bonding or disulfide formation .

Lipophilicity and Solubility

- The target compound’s calculated XLogP3 (estimated ~3.5) is higher than 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (XLogP3 = 2.6 ), suggesting improved membrane permeability but reduced aqueous solubility.

- The thiol group may enhance solubility in polar solvents compared to thione or trifluoromethyl analogues.

Limitations and Challenges

- Stability : Thiol groups are prone to oxidation, necessitating stabilization strategies (e.g., formulation with antioxidants).

- Synthetic Complexity : Introducing multiple aryl groups requires precise control of reaction conditions to avoid side products .

生物活性

2-(3,4-Dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol (CAS No. 1325304-18-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities, particularly in the development of pharmaceuticals.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. A study demonstrated that various imidazole derivatives, including those similar to this compound, showed cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl and imidazole rings can enhance potency against cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | < 10 |

| 2-(3,4-Dimethoxyphenyl)-4-methyl-5-phenyl-1H-imidazole | U251 (human glioblastoma) | < 15 |

The above table illustrates the promising anticancer activity of imidazole derivatives, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

Imidazole compounds are also recognized for their antimicrobial properties. The antibacterial activity of various derivatives has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. In a comparative study, this compound demonstrated notable antimicrobial efficacy.

Antibacterial Efficacy Table

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

These results indicate that the compound possesses significant antibacterial properties .

The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within target cells. For instance, some studies suggest that these compounds can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression .

Structure Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups on the phenyl ring significantly enhances the biological activity of imidazole derivatives. The positioning and nature of substituents on both the imidazole and phenyl rings are critical for optimizing their pharmacological profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazole-5-thiol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with substituted aldehydes, amines, and thiourea derivatives under controlled conditions. Key steps include:

- Cyclocondensation : Reacting 3,4-dimethoxyphenyl-substituted precursors with phenylacetaldehyde derivatives in polar solvents (e.g., DMF or ethanol) under nitrogen atmosphere to form the imidazole core .

- Thiol incorporation : Introducing the thiol group via nucleophilic substitution or oxidative methods, often using sulfurizing agents like Lawesson’s reagent .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., sodium metabisulfite) to improve yields (>70%) and reduce side products .

Purity is validated using elemental analysis (C, H, N) and spectroscopic techniques .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring) .

- Infrared Spectroscopy (IR) : Detects functional groups like C–S (650–700 cm) and N–H (imidazole ring, ~3400 cm) .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

- Melting Point Consistency : Sharp melting points (e.g., 210–215°C) indicate crystalline homogeneity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical properties and bioactivity?

- Substituent Effects :

- Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents but may reduce membrane permeability .

- Thiol group positioning : The 5-thiol moiety increases metal-binding affinity, relevant for enzyme inhibition studies .

- Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., 4-phenyl vs. 4-pyridyl substitutions) reveal trends in target binding (e.g., α-glucosidase inhibition) .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding assays?

- Docking Refinement : Use high-resolution X-ray crystallography data (e.g., α-glucosidase active site) to improve docking algorithms .

- Experimental Validation :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, K) to validate docking poses .

- Mutagenesis Studies : Identify key amino acids in target proteins that interact with the thiol and methoxy groups .

Q. How can X-ray crystallography or advanced NMR techniques address challenges in stereochemical assignments?

- Single-Crystal X-ray Diffraction : Resolves ambiguities in substituent orientation (e.g., methoxy group spatial arrangement) .

- NOESY/ROESY NMR : Detects through-space interactions to confirm stereochemistry in solution .

- DFT Calculations : Compare experimental and theoretical chemical shifts to validate structural models .

Q. What mechanistic insights explain contradictory reactivity data in thiol-mediated reactions?

- pH-Dependent Reactivity : The thiol group (-SH) exhibits nucleophilic behavior under basic conditions but forms disulfide bridges in oxidative environments .

- Competing Pathways : Trace metal impurities (e.g., Fe) can catalyze unintended oxidation, requiring strict inert atmosphere control .

Methodological Challenges

Q. How can researchers mitigate decomposition during prolonged storage or handling?

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- HPLC-MS : Reverse-phase chromatography (C18 column) with ESI-MS detects low-abundance byproducts (e.g., disulfide dimers) .

- TLC Monitoring : Use iodine vapor or UV fluorescence to track reaction progress and isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。